Cas no 145400-03-9 (1H-Indene-4,7-diol,octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-, (1R,3aR,4R,7S,7aR)-)
145400-03-9 structure
Product Name:1H-Indene-4,7-diol,octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-, (1R,3aR,4R,7S,7aR)-
Número CAS:145400-03-9
MF:C15H26O2
Megavatios:238.365745067596
CID:213162
PubChem ID:91884956
Update Time:2025-04-19
1H-Indene-4,7-diol,octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-, (1R,3aR,4R,7S,7aR)- Propiedades químicas y físicas
Nombre e identificación
-
- 1H-Indene-4,7-diol,octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-, (1R,3aR,4R,7S,7aR)-
- Homalomenol A
- (1R,3aR,4R,7S,7aR)-3a,7-Dimethyl-1-(2-methyl-1-propen-1-yl)octahy dro-1H-indene-4,7-diol
- holmium 2,2',2''-nitrilotriacetate
- holmium mononitrilotriacetate
- 7(11)-Oppositene-1β
- [ "7(11)-Oppositene-1β", "4β-diol" ]
- Homalomel A
- (+)-homalomenol A
- DTXSID701123658
- (1R,3aR,4R,7S,7aR)-Octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-1H-indene-4,7-diol
- FS-10386
- 1H-Indene-4,7-diol, octahydro-3a,7-dimethyl-1-(2-methyl-1-propenyl)-, [1R-(1,3a,4,7,7a)]-; (1R,3aR,4R,7S,7aR)-Octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-1H-indene-4,7-diol
- (1R,3aR,4R,7S,7aR)-3a,7-dimethyl-1-(2-methylprop-1-en-1-yl)octahydro-1H-indene-4,7-diol
- (1R,3aR,4R,7S,7aR)-3a,7-dimethyl-1-(2-methylprop-1-en-1-yl)-octahydro-1H-indene-4,7-diol
- (3R,3aR,4S,7R,7aR)-4,7a-dimethyl-3-(2-methylprop-1-enyl)-2,3,3a,5,6,7-hexahydro-1H-indene-4,7-diol
- 145400-03-9
- CHEBI:132900
- AKOS032962268
-
- Renchi: 1S/C15H26O2/c1-10(2)9-11-5-7-14(3)12(16)6-8-15(4,17)13(11)14/h9,11-13,16-17H,5-8H2,1-4H3/t11-,12-,13-,14+,15+/m1/s1
- Clave inchi: FKMCEEHVCIIPLE-ZSAUSMIDSA-N
- Sonrisas: O[C@@]1(C)CC[C@H]([C@]2(C)CC[C@H](/C=C(\C)/C)[C@H]21)O
Atributos calculados
- Calidad precisa: 238.19300
- Masa isotópica única: 238.193
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 17
- Cuenta de enlace giratorio: 1
- Complejidad: 332
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 5
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 40.5A^2
- Xlogp3: 3
Propiedades experimentales
- Color / forma: Oil
- Denso: 1.1±0.1 g/cm3
- Punto de ebullición: 339.1±42.0 °C at 760 mmHg
- Punto de inflamación: 151.5±22.5 °C
- PSA: 40.46000
- Logp: 2.89080
- Presión de vapor: 0.0±1.7 mmHg at 25°C
1H-Indene-4,7-diol,octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-, (1R,3aR,4R,7S,7aR)- Información de Seguridad
- Instrucciones de peligro: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:4℃条件下存储,-4℃条件下存储更佳
1H-Indene-4,7-diol,octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-, (1R,3aR,4R,7S,7aR)- PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H91280-5mg |
(1R,3aR,4R,7S,7aR)-3a,7-Dimethyl-1-(2-methyl-1-propen-1-yl)octahy dro-1H-indene-4,7-diol |
145400-03-9 | ,HPLC≥96.0% | 5mg |
¥4800.0 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4217-5 mg |
Homalomenol A |
145400-03-9 | 5mg |
¥4336.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN4217-1 ml * 10 mm |
Homalomenol A |
145400-03-9 | 1 ml * 10 mm |
¥ 3430 | 2024-07-20 | ||
| A2B Chem LLC | AE93483-5mg |
Homalomel A |
145400-03-9 | 96.0% | 5mg |
$594.00 | 2024-04-20 | |
| TargetMol Chemicals | TN4217-5 mg |
Homalomenol A |
145400-03-9 | 98% | 5mg |
¥ 3,330 | 2023-07-11 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4217-1 mL * 10 mM (in DMSO) |
Homalomenol A |
145400-03-9 | 1 mL * 10 mM (in DMSO) |
¥ 3430 | 2023-09-07 | ||
| TargetMol Chemicals | TN4217-5mg |
Homalomenol A |
145400-03-9 | 5mg |
¥ 3330 | 2024-07-20 |
1H-Indene-4,7-diol,octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-, (1R,3aR,4R,7S,7aR)- Literatura relevante
-
Zhi-You Hao,Yan-Fei Liu,Yan-Gang Cao,Dong Liang,Huan Luo,Chun-Lei Zhang,Yan Wang,Ruo-Yun Chen,De-Quan Yu RSC Adv. 2021 11 14229
-
B. M. Fraga Nat. Prod. Rep. 1994 11 533
-
3. Index pages
145400-03-9 (1H-Indene-4,7-diol,octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-, (1R,3aR,4R,7S,7aR)-) Productos relacionados
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